molecular formula C21H21NO4S2 B11682366 (5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11682366
M. Wt: 415.5 g/mol
InChI Key: WTQFGIQTIKLERN-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and an ethoxyphenoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 2-(2-methoxyphenoxy)ethanol with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable base. The reaction is often carried out under reflux conditions to ensure complete conversion. The intermediate product is then subjected to a benzylidene formation reaction using benzaldehyde derivatives under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and substituted benzylidene derivatives.

Scientific Research Applications

(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Properties

Molecular Formula

C21H21NO4S2

Molecular Weight

415.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21NO4S2/c1-3-22-20(23)19(28-21(22)27)14-15-7-6-8-16(13-15)25-11-12-26-18-10-5-4-9-17(18)24-2/h4-10,13-14H,3,11-12H2,1-2H3/b19-14-

InChI Key

WTQFGIQTIKLERN-RGEXLXHISA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=CC=C2)OCCOC3=CC=CC=C3OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OCCOC3=CC=CC=C3OC)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.